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Compound of Interest

Compound Name: Nikkomycin M

Cat. No.: B1678877

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is intended for an audience of researchers, scientists,
and drug development professionals. The information provided is for research purposes only. It
is important to note that while "Nikkomycin M" was specified as a topic of interest, a thorough
review of the scientific literature did not yield significant information on a specific analogue with
this designation. Therefore, this guide will focus on the well-characterized members of the
nikkomycin family of peptidyl nucleoside antibiotics.

Executive Summary

Nikkomycins are a class of naturally occurring peptidyl nucleoside antibiotics produced by
Streptomyces species that exhibit potent antifungal activity.[1][2] Their unique mechanism of
action, the competitive inhibition of chitin synthase, an enzyme essential for the integrity of the
fungal cell wall but absent in mammals, makes them a compelling class of compounds for the
development of novel antifungal therapeutics.[3][4] This guide provides a comprehensive
overview of the core chemical structure of nikkomycins, details the structural variations of its
key analogues, presents quantitative data on their biological activity, and outlines detailed
experimental protocols for their synthesis and evaluation.

The Core Chemical Structure of Nikkomycins

The fundamental architecture of a nikkomycin molecule consists of two principal moieties: a
nucleoside base and a peptidyl side chain.[5]
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o The Nucleoside Core: This component is typically a C-nucleoside, where the anomeric
carbon of the sugar is linked to a carbon atom of the heterocyclic base. In the case of the
most common nikkomycins, the sugar is a 5-amino-hexuronic acid, and the base is a
pyrimidine derivative, such as uracil or a modified imidazolone.

o The Peptidyl Side Chain: Attached to the amino group of the sugar is a unigque, non-
proteinogenic amino acid. The structure of this amino acid is a key determinant of the
specific nikkomycin analogue and its biological activity. A common peptidyl moiety is 4-(4'-
hydroxy-2'-pyridinyl)-homothreonine (HPHT).

Key Nikkomycin Analogues and Their Chemical
Structures

The diversity within the nikkomycin family arises from variations in both the nucleoside base
and the peptidyl side chain.

o Nikkomycin Z: As the most clinically advanced analogue, Nikkomycin Z is composed of a
uracil base linked to 5-amino-hexuronic acid, which is in turn connected to the amino acid 4-
(4'hydoxy-2'-pyridinyl)-homothreonine. Its molecular formula is C20H25Ns01o0.

o Nikkomycin X: Structurally similar to Nikkomycin Z, Nikkomycin X differs in its nucleoside
base, which is a 4-formyl-4-imidazoline-2-one instead of uracil.

o Nikkomycin I: This analogue features a more complex peptidyl portion, where the primary
amino acid is further extended with a glutamic acid residue. The nucleoside base is a 5-
formyl-2-ox0-1H-imidazol-3-yl. Its molecular formula is C25H32N6O13s.

e Nikkomycins Px and Pz: These are novel analogues generated through mutasynthesis. They
incorporate a nicotinic acid precursor, resulting in a 4-(3'-pyridinyl)-homothreonine peptidyl
moiety that lacks the hydroxyl group found in the pyridinyl ring of Nikkomycin X and Z.

» Nikkomycins Sz and Soz: These are locked nucleoside antibiotics that share a common
trans-bicyclic core, representing a distinct structural class within the nikkomycin family.

o Nikkomycins Bx and Bz: Generated through mutasynthesis by feeding benzoic acid to a
mutant strain of Streptomyces tendae, these analogues contain a 2-amino-4-hydroxy-3-
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methyl-4-(4'-hydroxyphenyl)butanoic acid peptidyl side chain.

Quantitative Data on Biological Activity

The antifungal efficacy of nikkomycins is quantified through various in vitro metrics, including

inhibitory concentrations (ICso), inhibitor constants (Ki), and minimum inhibitory concentrations

(MIC).

Table 1: In Vitro Inhibition of Chitin Synthase by

Nikkomycin Z

Target Enzyme Source Organism ICso0 Value Ki Value
Chitin Synthase Candida albicans 0.16 uM
Chitin Synthase 1 ] ]
Candida albicans 15 uM
(CaChsl)
Chitin Synthase 2 _ _
Candida albicans 0.8 uM
(CaChs2)
Chitin Synthase 3 ) )
Candida albicans 13 uM

(CaChs3)

Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentration (MIC) of
Nikkomycin Z Against Various Fungal Pathogens
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Fungal Species

Isolate Information

MIC Range (pg/mL)

Candida albicans

Various clinical isolates

<0.5 to 32 (MICso)

Candida parapsilosis

Azole-resistant isolates

1 to 4 (MICso)

Candida tropicalis Not specified >64
Candida krusei Not specified >64
Candida glabrata Not specified >64
Candida auris 100 clinical isolates 0.125 to >64

Cryptococcus neoformans

15 clinical isolates

0.5 to >64 (MICso)

Coccidioides immitis

Mycelial phase

1to 16 (MICso)

Aspergillus fumigatus Not specified >64
Fusarium sp. Clinical isolates 800 to 1600
Rhizopus sp. Clinical isolates >50

Data compiled from several sources.

Experimental Protocols
Chitin Synthase Inhibition Assay (In Vitro)

This protocol outlines a non-radioactive method to determine the inhibitory activity of

nikkomycin analogues against chitin synthase.

e Enzyme Preparation:

o Culture the target fungus (e.g., Candida albicans) to the mid-logarithmic growth phase.

o Harvest the cells via centrifugation and wash them with a suitable buffer.

o Disrupt the cells mechanically (e.g., with glass beads) in a lysis buffer containing protease

inhibitors.
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o Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase,
through differential centrifugation.

o Assay Procedure:

[¢]

Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

o Prepare a reaction mixture containing Tris-HCI buffer (pH 7.5), N-acetyl-D-glucosamine
(GIcNAc), UDP-N-acetyl-D-glucosamine (UDP-GIcNAc), and a divalent cation like CoCl-.

o Add the nikkomycin analogue at various concentrations to the wells.
o Initiate the reaction by adding the crude enzyme extract.

o Incubate the plate at 30°C for 3 hours with shaking.

o Wash the plate to remove unreacted substrate.

o Quantify the amount of newly synthesized chitin bound to the WGA-coated plate, for
instance, by using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.

Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute
(CLSI) for antifungal susceptibility testing of yeasts.

o Preparation of Materials:

o Use RPMI 1640 medium buffered with MOPS to a pH of 6.0, as nikkomycins are more
stable under slightly acidic conditions.

o Prepare a stock solution of the nikkomycin analogue in a suitable solvent.
o Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10% CFU/mL for yeasts).

e Assay Procedure:
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[e]

In a 96-well microtiter plate, perform serial two-fold dilutions of the nikkomycin analogue in
the RPMI medium.

o Add the standardized fungal inoculum to each well.
o Include a growth control well (no drug) and a sterility control well (no inoculum).
o Incubate the plate at 35°C for 24-48 hours.

o The MIC is determined as the lowest concentration of the drug that causes a significant
inhibition of growth (e.g., 80% reduction in turbidity for yeasts) compared to the growth
control.

Mutasynthesis of Novel Nikkomycin Analogues

This protocol describes a general workflow for generating new nikkomycin analogues through
mutasynthesis.

e Generation of a Mutant Strain:

o Identify and inactivate a gene in the nikkomycin biosynthetic cluster of the producing
Streptomyces strain that is responsible for the synthesis of a specific precursor of the
peptidyl side chain (e.g., through homologous recombination).

e Feeding of Precursor Analogues:
o Culture the mutant strain in a suitable fermentation medium.

o Supplement the culture with synthetic analogues of the precursor that was blocked in the
previous step.

« Isolation and Characterization:
o Extract the secondary metabolites from the fermentation broth.

o Use chromatographic techniques (e.g., HPLC) to purify the novel nikkomycin analogues.
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o Elucidate the chemical structure of the new compounds using mass spectrometry (MS)
and nuclear magnetic resonance (NMR) spectroscopy.

 Biological Evaluation:

o Assess the antifungal activity of the newly generated analogues using the MIC and chitin
synthase inhibition assays described above.

Visualizations of Pathways and Workflows
Fungal Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a critical signaling cascade that regulates the maintenance and synthesis
of the fungal cell wall. Nikkomycins directly inhibit a key enzymatic step in this pathway.

Cell Membrane

Click to download full resolution via product page
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Fungal Cell Wall Integrity Pathway and Nikkomycin Inhibition.

Experimental Workflow for Mutasynthesis of Novel
Nikkomycins

This diagram illustrates the logical flow of generating and evaluating new nikkomycin

analogues through mutasynthesis.
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Workflow for the Generation of Novel Nikkomycin Analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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